Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Overview
Description
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It is a main product of BOC Sciences .
Chemical Reactions Analysis
Ethyl 2-oxocyclopentanecarboxylate, a related compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . The specific chemical reactions involving Ethyl 2-oxo-3-phenylcyclopentanecarboxylate are not detailed in the search results.Scientific Research Applications
Application 1: Antibacterial Activity
- Summary of the Application : Ethyl 2-oxo-2H-selenopyrano[2, 3-b]quinoline-3-carboxylates, a compound similar to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, was synthesized and evaluated for its antibacterial properties .
- Methods of Application : The compound was synthesized by the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
- Results or Outcomes : The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, certain compounds were highly active against S. aureus and M. roseus species .
Application 2: Antimicrobial, Anthelmintic and Cytotoxic Potentials
- Summary of the Application : Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, another compound similar to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, was studied for its antibacterial, anthelmintic and cytotoxic potentials .
- Methods of Application : The study involved the synthesis of four compounds and their evaluation for antibacterial, anthelmintic and cytotoxic potentials .
- Results or Outcomes : Among all of the four compounds, one compound displayed remarkable potency with MIC values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli. S. aureus, and K. pneumonia, respectively . The compounds demonstrated LC 50 values from 280 to 765 μg/ml, compared to etoposide (LC 50 9.8 μg/ml) . All four compounds showed excellent anthelmintic activity against P. posthuma and A. galli, better than the standard albendazole .
Application 3: Photocatalytic Synthesis of Ester Derivatives
- Summary of the Application : The photocatalytic synthesis of ester derivatives is a popular research topic in organic chemistry . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .
- Methods of Application : The esterification reaction is one of the most important reactions in modern organic synthesis . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
- Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
Application 4: Pharmacokinetics
- Summary of the Application : Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has been studied for its pharmacokinetic properties .
- Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were studied .
- Results or Outcomes : The compound was found to have high GI absorption, it is BBB permeant, not a P-gp substrate, not a CYP1A2 inhibitor, a CYP2C19 inhibitor, not a CYP2C9 inhibitor, not a CYP2D6 inhibitor, not a CYP3A4 inhibitor, and has a Log Kp (skin permeation) of -5.89 cm/s .
Application 5: Photocatalytic Synthesis of Ester Derivatives
- Summary of the Application : The photocatalytic synthesis of ester derivatives is a popular research topic in organic chemistry . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .
- Methods of Application : The esterification reaction is one of the most important reactions in modern organic synthesis . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
- Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
Application 6: Pharmacokinetics
- Summary of the Application : Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has been studied for its pharmacokinetic properties .
- Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were studied .
- Results or Outcomes : The compound was found to have high GI absorption, it is BBB permeant, not a P-gp substrate, not a CYP1A2 inhibitor, a CYP2C19 inhibitor, not a CYP2C9 inhibitor, not a CYP2D6 inhibitor, not a CYP3A4 inhibitor, and has a Log Kp (skin permeation) of -5.89 cm/s .
Safety And Hazards
The safety data sheet for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that protective gloves/protective clothing/eye protection/face protection should be worn when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441780 | |
Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
CAS RN |
312312-75-7 | |
Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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